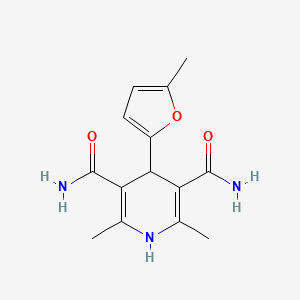![molecular formula C17H16ClN3OS B5815213 N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)
N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide, also known as CCT137690, is a chemical compound that has been studied extensively for its potential as a cancer treatment. It is a selective inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway.
Mecanismo De Acción
CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway. When DNA is damaged, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. In cancer cells, which often have defects in the DNA damage response pathway, CHK1 is overexpressed and plays a critical role in cell survival. N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide selectively inhibits CHK1, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models. In vitro studies have demonstrated that it can induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In vivo studies have shown that it can inhibit tumor growth in xenograft models of breast and lung cancer. However, this compound has also been shown to have some off-target effects, such as inhibition of other kinases like CHK2 and CDK1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide is its selectivity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, its off-target effects can also complicate data interpretation. Another limitation is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide. One area of interest is its potential as a combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective CHK1 inhibitors. Finally, there is also interest in studying the role of CHK1 in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide involves several steps, including the reaction of 2-chloro-5-methylphenyl isocyanate with 3-cyano-4,6-dimethyl-2-thiol to form the intermediate 2-(3-cyano-4,6-dimethyl-2-thioxo-2,3-dihydropyridin-1-yl)-5-chloro-N-methylbenzamide. This intermediate is then reacted with ethyl chloroacetate to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide has been studied extensively for its potential as a cancer treatment. It has been shown to selectively inhibit CHK1, which is involved in the DNA damage response pathway. This pathway is critical for maintaining genomic stability, and defects in this pathway are often observed in cancer cells. By inhibiting CHK1, this compound can cause cancer cells to undergo apoptosis (programmed cell death) in response to DNA damage, while sparing normal cells.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-4-5-13(18)7-15(10)21-16(22)9-23-17-14(8-19)11(2)6-12(3)20-17/h4-7H,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBDDDTQHJCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


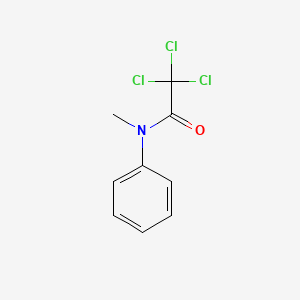
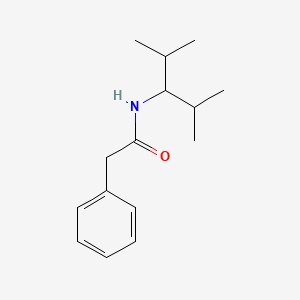


![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)
![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)
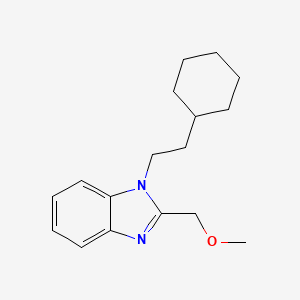
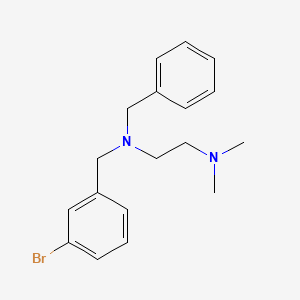
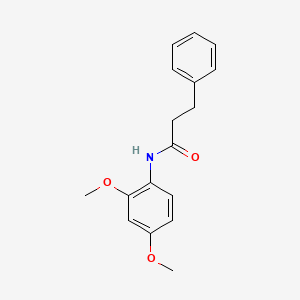


![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)
